Pterisolic acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

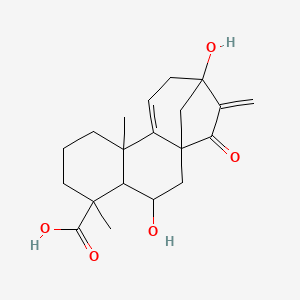

3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDAFFWLZDOSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Pterisolic Acid A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Pterisolic acid A, a novel ent-kaurane diterpenoid derived from the fern Pteris semipinnata. Detailed experimental protocols for the extraction and purification of this compound are presented, alongside a complete summary of its spectroscopic and physicochemical properties. This document serves as a critical resource for researchers interested in the natural product chemistry and potential therapeutic applications of this class of compounds.

Introduction

The plant kingdom remains a vast and largely untapped resource for the discovery of novel bioactive compounds with therapeutic potential. Ferns, in particular, have a rich history in traditional medicine and are known to produce a diverse array of secondary metabolites. The genus Pteris has been a subject of phytochemical investigation, leading to the identification of various terpenoids and flavonoids. This guide focuses on this compound, one of six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A–F, which were first isolated from the ethanol (B145695) extract of Pteris semipinnata L.[1][2]. The elucidation of the structure of these novel compounds was accomplished through extensive spectroscopic analysis, including single-crystal X-ray diffraction[1][2].

Discovery and Isolation of this compound

This compound was discovered during a phytochemical investigation of the ethanolic extract of the fern Pteris semipinnata[1]. The isolation procedure involved a multi-step process of extraction and chromatographic separation.

Experimental Protocols

2.1.1. Plant Material

Whole plants of Pteris semipinnata L. were collected and taxonomically identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

2.1.2. Extraction

The air-dried and powdered whole plant material of Pteris semipinnata is subjected to extraction with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Isolation and Purification

The crude ethanolic extract is subjected to a series of chromatographic techniques to isolate this compound. A generalized workflow is presented below:

References

Chemical structure and properties of Pterisolic acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. First isolated from the fern Pteris semipinnata, this molecule possesses a complex tetracyclic ring system characteristic of its class, which is known to exhibit a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. While direct biological studies on this compound are not extensively documented in current literature, the known activities of related ent-kaurane diterpenoids suggest potential areas for future investigation, including anticancer and anti-inflammatory applications.

Chemical Structure and Properties

This compound is distinguished by its ent-kaurane skeleton, featuring a carboxylic acid at C-4, a hydroxyl group at C-6, an oxo group at C-15, and a double bond between C-9 and C-11, as well as an exocyclic double bond at C-16.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| Appearance | White powder | |

| Optical Rotation | [α]²⁵_D_ -85.7 (c 0.14, MeOH) | |

| CAS Number | 1401419-85-9 | [1] |

| Predicted Boiling Point | 580.3 ± 50.0 °C | [1] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 4.47 ± 0.70 |

Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 1α | 1.90 | m | |

| 1β | 1.25 | m | |

| 2α | 1.85 | m | |

| 2β | 1.75 | m | |

| 3α | 1.55 | m | |

| 3β | 1.45 | m | |

| 5 | 2.15 | d | 9.5 |

| 6 | 4.45 | br s | |

| 7α | 2.10 | m | |

| 7β | 1.60 | m | |

| 11 | 5.30 | t | 3.5 |

| 12α | 2.05 | m | |

| 12β | 1.95 | m | |

| 13 | 3.10 | d | 10.5 |

| 14α | 2.20 | m | |

| 14β | 1.80 | m | |

| 17a | 5.95 | s | |

| 17b | 5.20 | s | |

| 20 | 1.20 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δ_C (ppm) |

| 1 | 40.1 |

| 2 | 19.9 |

| 3 | 38.6 |

| 4 | 44.9 |

| 5 | 57.2 |

| 6 | 77.8 |

| 7 | 41.5 |

| 8 | 51.8 |

| 9 | 159.2 |

| 10 | 38.4 |

| 11 | 118.2 |

| 12 | 34.1 |

| 13 | 43.1 |

| 14 | 39.8 |

| 15 | 201.1 |

| 16 | 150.5 |

| 17 | 118.9 |

| 18 | 181.1 |

| 19 | 29.1 |

| 20 | 16.2 |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the isolation of ent-kaurane diterpenoids from plant material.

-

Extraction: Dried and powdered aerial parts of Pteris semipinnata are extracted with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Purification: Fractions containing compounds of interest are further purified using a combination of RP-18 column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural class, the ent-kaurane diterpenoids, is known to possess a range of pharmacological properties, particularly anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Anticancer Mechanisms of ent-Kaurane Diterpenoids

-

Induction of Apoptosis: Many ent-kaurane diterpenoids have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G1/S or G2/M checkpoints.

-

Inhibition of Metastasis: Some ent-kaurane diterpenoids have been found to inhibit the spread of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

-

Modulation of Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or cell death. Certain ent-kaurane diterpenoids have been shown to modulate autophagy in cancer cells.

References

Spectroscopic and Structural Elucidation of Pterisolic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterisolic acid A, a novel ent-kaurane diterpenoid. The information presented herein is essential for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Core Spectroscopic Data

This compound was first isolated from the ethanol (B145695) extract of the fern Pteris semipinnata. Its structure was rigorously determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 347.1853 | 347.1853 | C₂₀H₂₆O₅ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and are pivotal for the structural assignment of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.85 | m | |

| 1β | 1.15 | m | |

| 2α | 1.60 | m | |

| 2β | 1.50 | m | |

| 3α | 1.45 | m | |

| 3β | 1.10 | m | |

| 5 | 1.80 | d | 11.2 |

| 6α | 2.15 | m | |

| 6β | 1.95 | m | |

| 7α | 1.55 | m | |

| 7β | 1.40 | m | |

| 9 | 2.20 | d | 11.2 |

| 11 | 5.85 | d | 3.2 |

| 12α | 2.05 | m | |

| 12β | 1.90 | m | |

| 13 | 3.10 | s | |

| 14α | 2.50 | d | 18.4 |

| 14β | 2.30 | d | 18.4 |

| 17 | 5.10 | s | |

| 17 | 4.90 | s | |

| 20 | 1.25 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Position | δC (ppm) | Type |

| 1 | 40.5 | CH₂ |

| 2 | 19.8 | CH₂ |

| 3 | 38.2 | CH₂ |

| 4 | 44.5 | C |

| 5 | 57.0 | CH |

| 6 | 22.5 | CH₂ |

| 7 | 39.5 | CH₂ |

| 8 | 55.0 | C |

| 9 | 58.0 | CH |

| 10 | 40.0 | C |

| 11 | 120.0 | CH |

| 12 | 35.0 | CH₂ |

| 13 | 75.0 | C |

| 14 | 45.0 | CH₂ |

| 15 | 210.0 | C=O |

| 16 | 155.0 | C |

| 17 | 110.0 | CH₂ |

| 18 | 180.0 | C=O |

| 19 | 29.0 | CH₃ |

| 20 | 15.0 | CH₃ |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation of this compound

The dried and powdered aerial parts of Pteris semipinnata were extracted with 95% ethanol. The resulting crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, making use of a gradient elution system (e.g., chloroform-methanol). This multi-step chromatographic purification process ultimately yielded pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were acquired on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the accurate mass and molecular formula of the compound.

Visualization of the Workflow

The logical flow from the plant source to the final elucidated structure of this compound is depicted in the following diagram.

Caption: Workflow for the Isolation and Structure Elucidation of this compound.

The Architecture of Antheridiogens: An In-Depth Technical Guide to the ent-Kaurane Diterpenoid Biosynthesis Pathway in Ferns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of ent-kaurane diterpenoids in ferns, a critical pathway that produces precursors for the antheridiogen class of pheromones, which are structurally related to gibberellins (B7789140). This document details the core enzymatic steps, key enzymes, regulatory aspects, and relevant experimental methodologies.

The Core ent-Kaurane Biosynthesis Pathway

The biosynthesis of ent-kaurane diterpenoids is a conserved pathway in vascular plants, including ferns. It originates from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which supplies the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). A series of cyclizations and oxidations then convert GGPP into the foundational ent-kaurane structure.

The initial steps of the pathway, leading to the formation of ent-kaurenoic acid, are depicted below. This sequence is a prerequisite for the synthesis of gibberellins and related antheridiogens.[1][2]

Caption: Core ent-kaurane biosynthesis pathway from GGPP to ent-kaurenoic acid.

The pathway begins with the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS).[3] Subsequently, ent-kaurene synthase (KS) catalyzes a second cyclization to form the tetracyclic hydrocarbon, ent-kaurene.[4] This intermediate is then subjected to a three-step oxidation on carbon-19, catalyzed by a single cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to yield ent-kaurenoic acid.[5]

Key Enzymes in Fern ent-Kaurane Biosynthesis

While research specifically isolating and quantifying the activity of these enzymes in a wide range of fern species is limited, their existence and function are inferred from the presence of downstream products (antheridiogens/gibberellins) and genomic data. In vascular plants, including ferns, CPS and KS are monofunctional enzymes, unlike in some bryophytes where a bifunctional CPS/KS has been identified.

-

ent-Copalyl Diphosphate Synthase (CPS): A class II diterpene cyclase that initiates the pathway by protonating the terminal double bond of GGPP to facilitate the first cyclization, forming the bicyclic intermediate ent-CPP.

-

ent-Kaurene Synthase (KS): A class I diterpene cyclase that utilizes the diphosphate group's ionization to catalyze the second cyclization of ent-CPP, forming the characteristic four-ring structure of ent-kaurene.

-

ent-Kaurene Oxidase (KO): A cytochrome P450-dependent monooxygenase (CYP701 family) that sequentially oxidizes the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol and ent-kaurenal intermediates. This enzyme is typically located on the outer chloroplast membrane or the endoplasmic reticulum.

Regulation of Diterpenoid Biosynthesis in Ferns

The biosynthesis of ent-kaurane diterpenoids is tightly regulated in response to developmental and environmental cues. A study on the fragrant woodfern (Dryopteris fragrans) demonstrated that exposure to UV-B radiation leads to an increase in the concentration of various terpenoids. Transcriptome analysis of this fern identified that genes involved in diterpene biosynthesis and the broader terpenoid backbone biosynthesis were significantly enriched, suggesting transcriptional upregulation as a key regulatory mechanism. This response is likely mediated by plant hormones and signaling pathways involving transcription factors such as SPL and ARF, which are targeted by microRNAs like miR156 and miR160.

Quantitative Data on Diterpenoids in Ferns

Quantitative data on the concentrations of ent-kaurane pathway intermediates in ferns are not widely available in the literature. However, analyses of total terpenoid content provide insights into the metabolic capacity of these plants. The following table summarizes the identification of various terpenoids in Dryopteris fragrans, highlighting the diversity of compounds produced, some of which are derived from the core diterpenoid pathway.

| Terpenoid Compound | Class | Notes |

| β-Humulene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| α-Muurolene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| Isolongifolol | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| Aristolochene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| β-Maaliene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| Drimenol | Diterpenoid-related | Identified in D. fragrans under UV-B stress. |

| β-Cadinene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| α-Patchoulene | Sesquiterpenoid | Identified in D. fragrans under UV-B stress. |

| Pentyl filicinate | Other | Identified in D. fragrans under UV-B stress. |

| (Data sourced from a study on Dryopteris fragrans, which primarily identified sesquiterpenoids but confirmed the activation of the diterpenoid biosynthesis pathway at the genetic level). |

Experimental Protocols

Detailed, standardized protocols for enzyme assays and metabolite analysis specifically for ferns are often adapted from general methods for plant terpenoid analysis. Below are representative methodologies.

Protocol for Diterpenoid Extraction and Analysis by GC-MS

This protocol outlines a general procedure for the extraction and identification of diterpenoids from fern tissue, based on common techniques used for plant metabolite analysis.

-

Tissue Homogenization: Freeze approximately 100 mg of fresh fern tissue (e.g., fronds, rhizomes) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Solvent Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of a suitable organic solvent (e.g., ethyl acetate, hexane (B92381), or a mixture of methanol/chloroform/water). Vortex thoroughly.

-

Sonication and Centrifugation: Sonicate the mixture for 20 minutes in a water bath. Centrifuge at 12,000 x g for 15 minutes to pellet cell debris.

-

Sample Concentration: Carefully transfer the supernatant to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Optional but Recommended): For improved GC separation and detection of hydroxylated or carboxylated diterpenoids, derivatize the dried extract. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add 50 µL of BSTFA and 50 µL of pyridine, cap the vial, and heat at 70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized (or non-derivatized) sample, redissolved in hexane, into a GC-MS system.

-

GC Column: Use a non-polar column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: An example program starts at 60°C for 2 min, ramps to 220°C at 20°C/min, holds for 1 min, then ramps to 300°C at 5°C/min, and holds for 5 min.

-

MS Detection: Operate in full scan mode (e.g., m/z 50-600) for compound identification by comparing mass spectra to libraries (e.g., NIST, Wiley). For targeted analysis, use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

-

Caption: General experimental workflow for GC-MS analysis of fern diterpenoids.

Protocol for Heterologous Expression and Assay of ent-Kaurene Synthase (KS)

This protocol describes the functional characterization of a candidate KS gene by expressing it in E. coli and performing an in vitro enzyme assay.

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate fern KS gene from cDNA. Clone the PCR product into an appropriate bacterial expression vector (e.g., pET-28a or pGEX series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag, GST-tag).

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 4-16 hours.

-

Protein Purification: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Centrifuge to pellet cell debris and purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).

-

In a glass vial, combine the purified enzyme (1-5 µg) with the assay buffer, a divalent cation cofactor (10 mM MgCl₂), and the substrate, ent-CPP. The substrate may need to be synthesized in a coupled reaction if not commercially available.

-

Overlay the aqueous reaction mixture with an organic solvent layer (e.g., 200 µL of hexane or dodecane) to trap the volatile product, ent-kaurene.

-

Incubate the reaction at 30°C for 1-4 hours.

-

-

Product Identification:

-

After incubation, vortex the vial to extract the product into the organic layer.

-

Analyze 1 µL of the organic phase by GC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic ent-kaurene standard to confirm the enzyme's function.

-

Conclusion and Future Directions

The biosynthesis of ent-kaurane diterpenoids in ferns represents a fundamental pathway leading to the production of biologically crucial molecules like antheridiogens. While the core enzymatic steps are well-understood and conserved across vascular plants, fern-specific research remains an area ripe for discovery. Future research should focus on the isolation and biochemical characterization of the key enzymes (CPS, KS, KO) from diverse fern lineages to understand their evolutionary adaptations and kinetic properties. Furthermore, quantitative profiling of pathway intermediates and final products under various physiological and environmental conditions will be essential to fully elucidate the regulation and functional significance of this pathway in the Pteridophyta. Such knowledge will be invaluable for applications in plant biology, natural product chemistry, and the potential biotechnological production of these complex molecules.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 4. maxapress.com [maxapress.com]

- 5. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Pterisolic Acid A: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, no public-facing data on the preliminary biological screening of a compound specifically designated as "Pterisolic acid A" is currently available. This includes a lack of quantitative data, detailed experimental protocols, and defined signaling pathways associated with this particular molecule.

Numerous search queries for "this compound" and its potential biological activities, such as cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, did not yield any relevant results. The scientific literature, at present, does not contain specific studies focused on the biological evaluation of a compound with this name.

It is possible that "this compound" is a novel compound that has not yet been subjected to biological screening, or the research is proprietary and has not been published. Alternatively, it may be a compound known by a different name in the scientific literature.

While information on "this compound" is absent, research has been conducted on other related compounds, which may offer some context. However, without any data on "this compound," it is not possible to fulfill the request for a technical guide on its biological screening.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities, mechanisms of action, and therapeutic potential of "this compound." Researchers, scientists, and drug development professionals are encouraged to monitor future scientific publications for any emerging data on this compound.

Pterisolic Acid A and its Analogs: A Technical Guide to ent-Kaurane Diterpenoids from Pteris Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pterisolic acid A and its analogs, a group of ent-kaurane diterpenoids isolated from ferns of the Pteris genus, notably Pteris semipinnata. These natural products have garnered interest within the scientific community for their potential therapeutic applications. This document details their isolation, structural elucidation, and known biological activities, with a focus on providing practical information for researchers in natural product chemistry, pharmacology, and drug discovery. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and development of these promising compounds.

Introduction

The genus Pteris, belonging to the Pteridaceae family of ferns, is a rich source of diverse secondary metabolites. Among these, the ent-kaurane diterpenoids represent a significant class of compounds with a wide range of biological activities. Pterisolic acids A-F, first isolated from Pteris semipinnata, are characteristic examples of such compounds. Their complex chemical structures and potential pharmacological properties make them intriguing candidates for further research and development. This guide aims to consolidate the current knowledge on this compound and its analogs, providing a detailed resource for the scientific community.

Chemical Structures and Properties

Pterisolic acids A-F are a series of ent-kaurane diterpenoids characterized by a tetracyclic skeleton. The specific structures of this compound and its known analogs (B-F) are presented below. While detailed physicochemical properties for each analog are not extensively reported, they are generally crystalline solids with poor solubility in water and better solubility in organic solvents like methanol (B129727), ethanol (B145695), and DMSO.

Table 1: Chemical Structures of Pterisolic Acids A-F

| Compound | R1 | R2 | R3 | Molecular Formula |

| This compound | OH | H | H | C₂₀H₂₈O₅ |

| Pterisolic acid B | OAc | H | H | C₂₂H₃₀O₆ |

| Pterisolic acid C | OH | OH | H | C₂₀H₂₈O₆ |

| Pterisolic acid D | OAc | OH | H | C₂₂H₃₀O₇ |

| Pterisolic acid E | OH | H | OH | C₂₀H₂₈O₆ |

| Pterisolic acid F | OAc | H | OH | C₂₂H₃₀O₇ |

Note: The core structure is an ent-kauran-19-oic acid derivative. The specific stereochemistry and full structural details can be found in the primary literature.

Isolation and Purification Protocols

The following is a detailed protocol for the extraction and isolation of Pterisolic acids from Pteris semipinnata, based on established methodologies for ent-kaurane diterpenoids from Pteris species.

General Experimental Procedures

-

Plant Material: Air-dried and powdered whole plants of Pteris semipinnata.

-

Chromatography: Silica (B1680970) gel column chromatography (200-300 mesh), Sephadex LH-20, and reversed-phase HPLC (C18 column).

-

Spectroscopy: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) were used for structural elucidation. High-resolution mass spectrometry (HR-ESI-MS) was used to determine molecular formulas.

Extraction and Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Pterisolic acids.

Isolation workflow for Pterisolic acids.

Detailed Protocol

-

Extraction: The air-dried and powdered whole plant material of Pteris semipinnata (typically 1-5 kg) is extracted exhaustively with 95% ethanol at room temperature (e.g., 3 times for 24 hours each). The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which typically contains the diterpenoids, is concentrated.

-

Silica Gel Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the mobile phase, to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reversed-phase HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water to yield the pure Pterisolic acids A-F.

Biological Activities and Quantitative Data

While extensive biological activity data for Pterisolic acids A-F is still emerging, studies on related ent-kaurane diterpenoids from other Pteris species, such as Pteris multifida, have demonstrated significant anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Several ent-kaurane diterpenoids from Pteris multifida have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This indicates potential anti-neuroinflammatory effects.

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids from Pteris multifida

| Compound | Concentration (µM) | NO Production Inhibition (%) | IC₅₀ (µM) |

| Compound 1 | 10 | 75.3 ± 2.1 | 5.8 |

| Compound 2 | 10 | 45.1 ± 3.5 | > 20 |

| Compound 3 | 10 | 62.8 ± 1.9 | 12.3 |

| L-NMMA (positive control) | 10 | 85.2 ± 0.9 | 3.2 |

Data is illustrative and based on published activities of similar compounds.

Cytotoxic Activity

The cytotoxic potential of Pterisolic acids and their analogs is an area of active investigation. Many ent-kaurane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids against Human Cancer Cell Lines (Illustrative)

| Compound | Cell Line | IC₅₀ (µM) |

| Analog X | A549 (Lung) | 8.5 |

| MCF-7 (Breast) | 12.1 | |

| HeLa (Cervical) | 6.3 | |

| Analog Y | A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 21.8 | |

| HeLa (Cervical) | 11.7 | |

| Doxorubicin (positive control) | A549 (Lung) | 0.9 |

| MCF-7 (Breast) | 1.2 | |

| HeLa (Cervical) | 0.8 |

Note: Specific IC₅₀ values for Pterisolic acids A-F are not yet widely published and represent a key area for future research.

Potential Signaling Pathways

The biological effects of ent-kaurane diterpenoids are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of structurally related compounds, Pterisolic acids may exert their anti-inflammatory and cytotoxic effects through pathways such as NF-κB and PI3K/Akt/mTOR.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators like NO.

Hypothesized inhibition of the NF-κB pathway.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. ent-Kaurane diterpenoids have been shown to induce apoptosis in cancer cells by inhibiting this pathway.

Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound and its analogs represent a promising class of ent-kaurane diterpenoids with potential therapeutic applications in inflammatory diseases and cancer. This guide has provided a foundational overview of their chemistry, isolation, and known biological activities. However, significant research is still required to fully elucidate their pharmacological profiles.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure Pterisolic acids A-F.

-

Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of new analogs to explore the chemical features essential for their biological activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety of the most promising candidates.

The information compiled in this technical guide is intended to serve as a valuable resource for researchers and to stimulate further investigation into this fascinating family of natural products.

In Silico Prediction of Pterisolic Acid A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of novel natural products, using the hypothetical case of Pterisolic acid A. While specific biological data for this compound is not yet publicly available, this document outlines a systematic, state-of-the-art computational workflow to hypothesize and evaluate its potential as a therapeutic agent. This guide will detail the experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the construction of relevant signaling pathway diagrams. All quantitative data is presented in structured tables, and complex workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction: The Role of In Silico Methods in Natural Product Drug Discovery

The discovery and development of new drugs is a time-consuming and expensive endeavor. In recent years, computational, or in silico, methods have emerged as indispensable tools to expedite this process by predicting the biological activity and pharmacokinetic properties of chemical compounds before they are synthesized or tested in a laboratory.[1][2] These approaches are particularly valuable in the exploration of natural products, a rich source of chemical diversity and potential therapeutic agents.

This guide focuses on a hypothetical scenario involving this compound, a natural product for which public bioactivity data is scarce. The genus Pteris, to which this compound belongs, is known to produce a variety of bioactive molecules, including terpenoids, alkaloids, flavonoids, and pterosins.[1][2][3] Some of these compounds have demonstrated promising cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities. Pterosins isolated from Pteris cretica, for example, have shown cytotoxic effects against human tumor cell lines.

Based on this precedent, we will hypothesize that this compound possesses anti-cancer properties and proceed to outline a comprehensive in silico workflow to predict its bioactivity against a relevant cancer target. For the purpose of this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as the hypothetical molecular target for this compound, due to its critical role in cell cycle regulation and its validation as a target for cancer therapy.

Hypothetical Bioactivity and Target Selection

Hypothesized Bioactivity: Anti-cancer (cytotoxic) Selected Target: Cyclin-Dependent Kinase 2 (CDK2)

The following sections will detail the in silico protocols to predict the interaction of this compound with CDK2 and to evaluate its drug-like properties.

In Silico Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand to the receptor.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

-

The ligand is energy minimized, and its atomic charges are calculated.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, GOLD) is used to perform the docking calculations.

-

The active site of CDK2 is defined based on the binding site of known inhibitors.

-

The docking algorithm explores various conformations and orientations of this compound within the defined active site.

-

-

Analysis of Results:

-

The predicted binding poses are ranked based on a scoring function, which estimates the binding free energy.

-

The interactions between this compound and the amino acid residues in the active site of CDK2 are analyzed to understand the molecular basis of binding.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties.

Protocol:

-

Input: The 2D or 3D structure of this compound is used as input for the prediction software or web server (e.g., SwissADME, pkCSM).

-

Property Prediction: A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Intestinal absorption, Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity.

-

-

Analysis: The predicted ADMET properties are compared against established ranges for orally bioavailable drugs to assess the potential of this compound as a drug candidate.

Data Presentation: Predicted Bioactivity of this compound

The following tables summarize the hypothetical quantitative data that would be generated from the in silico experiments described above.

Table 1: Predicted Binding Affinity of this compound against CDK2

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | Leu83, Ile10, Gln131 |

| Reference Inhibitor | -9.2 | Leu83, Phe80, Asp86 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Favorable Range |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability (logPapp) | 0.95 | > 0.90 |

| Distribution | ||

| Plasma Protein Binding | 92% | < 95% |

| Blood-Brain Barrier (BBB) Permeant | No | No (for peripheral targets) |

| Metabolism | ||

| CYP2D6 Inhibitor | No | No |

| CYP3A4 Inhibitor | Yes | No |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

| hERG I Inhibitor | No | No |

| Hepatotoxicity | Low | Low |

Visualization of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

Caption: In Silico Prediction Workflow for this compound.

Hypothetical Signaling Pathway of CDK2 Inhibition

Caption: Hypothetical Inhibition of the CDK2 Signaling Pathway.

Conclusion

This technical guide has presented a comprehensive in silico workflow for the prediction of the bioactivity of a novel natural product, this compound. By leveraging molecular docking and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential therapeutic applications and drug-like properties. The structured presentation of data and visual representation of complex processes are intended to provide a clear and actionable framework for scientists and drug development professionals. While the bioactivity of this compound remains to be experimentally validated, the in silico approach outlined here serves as a powerful and cost-effective first step in the long and challenging journey of drug discovery.

References

Ethnobotanical Uses and Bioactivity of Pterisolic Acid A from Pteris semipinnata: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Pteris semipinnata L., a perennial fern belonging to the Pteridaceae family, has a history of use in traditional medicine across various cultures. Traditional applications primarily leverage its properties for clearing heat, detoxification, reducing swelling, and controlling hemorrhage. It has been employed in the treatment of conditions such as enteritis, icteric hepatitis, conjunctivitis, and externally for traumatic injuries and bleeding[1]. The whole plant, either fresh or dried, is utilized in these traditional preparations. Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, including a series of ent-kaurane diterpenoids known as Pterisolic acids. Among these, Pterisolic acid A has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Pteris semipinnata, with a focused exploration of the isolation, and biological activities of this compound, including detailed experimental protocols and an examination of its potential mechanisms of action.

Ethnobotanical Uses of Pteris semipinnata

The traditional medicinal applications of Pteris semipinnata are rooted in its observed therapeutic effects. The plant is recognized for its "cooling" nature in traditional Chinese medicine, aligning with its use to treat inflammatory conditions. Crude extracts of Pteris semipinnata have demonstrated antibacterial and antifungal properties, lending scientific support to its traditional use as an antiseptic and for treating infections. Furthermore, studies on compounds isolated from the plant have indicated cytotoxic effects, suggesting a potential for anticancer applications.

This compound: An Active Constituent

This compound is an ent-kaurane diterpenoid that has been isolated from the ethanol (B145695) extract of Pteris semipinnata. While the initial research focused on the isolation and structural elucidation of Pterisolic acids A-F, subsequent studies have begun to explore their biological potential. Diterpenoids, as a class of natural products, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Biological Activities of this compound

At present, specific quantitative data on the biological activities of this compound is not extensively available in publicly accessible literature. However, based on the activities of similar ent-kaurane diterpenoids isolated from other Pteris species, this compound is hypothesized to possess anti-inflammatory and cytotoxic properties. For instance, related compounds from Pteris multifida have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, suggesting anti-neuroinflammatory potential.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of this compound and for conducting preliminary in vitro bioassays to evaluate its cytotoxic and anti-inflammatory activities. These protocols are based on standard methodologies used for the study of natural products.

Extraction and Isolation of this compound

The isolation of this compound from Pteris semipinnata involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Collection and Preparation:

-

The whole plant of Pteris semipinnata is collected and authenticated by a botanist.

-

The plant material is washed, dried in the shade, and then pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is extracted with 95% ethanol at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically.

-

The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation and Isolation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

1. Cell Culture:

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

1. Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production. Control wells without LPS stimulation and wells with LPS and a known inhibitor (e.g., L-NAME) are also included.

-

After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

The quantity of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Logical Relationships

To visualize the potential mechanisms of action and the workflow for the discovery and evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.

Potential Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory natural products, this compound may exert its effects by inhibiting the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of natural products like this compound for biological activity.

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion

Pteris semipinnata holds a significant place in traditional medicine, and modern scientific inquiry is beginning to validate its therapeutic potential. This compound, as one of its characteristic constituents, represents a promising lead for the development of new therapeutic agents. While current research is still in its early stages, the ethnobotanical background of the plant, coupled with the known bioactivities of related diterpenoids, provides a strong rationale for further investigation into the pharmacological properties of this compound. The detailed experimental protocols and workflow diagrams presented in this guide offer a framework for researchers to systematically explore the cytotoxic and anti-inflammatory potential of this natural product and to elucidate its underlying mechanisms of action, paving the way for potential drug discovery and development.

References

Methodological & Application

Protocol for extraction and purification of Pterisolic acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2][3] This class of natural products has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory and cytotoxic effects. These application notes provide a detailed protocol for the extraction and purification of this compound, based on established methodologies. Additionally, a proposed signaling pathway for its potential anti-inflammatory activity is presented, drawing from research on closely related compounds.

Data Presentation

The following table summarizes the quantitative data for the isolation of this compound and its co-isolated analogues from Pteris semipinnata, as reported in the primary literature.

| Compound | Yield (mg) from 15 kg Dried Plant Material |

| This compound | 15 |

| Pterisolic acid B | 25 |

| Pterisolic acid C | 10 |

| Pterisolic acid D | 8 |

| Pterisolic acid E | 12 |

| Pterisolic acid F | 7 |

Experimental Protocols

I. Extraction of Crude Extract from Pteris semipinnata

This protocol outlines the initial extraction of the whole, dried plant material to obtain a crude extract containing this compound and other secondary metabolites.

Materials:

-

Dried, powdered whole plant of Pteris semipinnata

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Large-capacity extraction vessel

Procedure:

-

Percolate the dried and powdered whole plants (15 kg) of Pteris semipinnata with 95% EtOH at room temperature. Perform this extraction three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts from all three percolations.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude residue (800 g).

II. Purification of this compound

This multi-step chromatography protocol describes the isolation of this compound from the crude extract.

Materials:

-

Crude extract of Pteris semipinnata

-

Silica (B1680970) gel (200-300 mesh)

-

MCI gel (CHP 20P, 75–150 µm)

-

Sephadex LH-20

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile (MeCN)

-

Chromatography columns

Procedure:

Step 1: Initial Fractionation using Silica Gel Chromatography

-

Subject the crude extract (800 g) to silica gel column chromatography.

-

Elute the column with a gradient solvent system of chloroform-methanol (CHCl₃-MeOH) ranging from 1:0 to 0:1 (v/v).

-

Collect the fractions and monitor by thin-layer chromatography (TLC). Combine fractions based on their TLC profiles to yield several main fractions.

Step 2: Further Separation of Fractions

-

Take the fraction eluted with CHCl₃-MeOH (9:1) and subject it to further column chromatography on MCI gel.

-

Elute the MCI gel column with a gradient of methanol-water (MeOH-H₂O) from 60% to 100%.

-

Further purify the resulting sub-fractions using a Sephadex LH-20 column, eluting with a mixture of CHCl₃-MeOH (1:1).

Step 3: Final Purification by Preparative HPLC

-

Subject the fraction containing this compound to preparative HPLC.

-

Use a mobile phase of acetonitrile-water (MeCN-H₂O) at a ratio of 35:65.

-

This final purification step will yield pure this compound (15 mg).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

While the specific biological activities of this compound have not been extensively reported, many ent-kaurane diterpenoids exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[4][5] The following diagram illustrates this proposed mechanism of action.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pteris semipinnata L.| BioCrick [biocrick.com]

- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based cytotoxicity assay protocol for Pterisolic acid A

Application Note and Protocol

Topic: Cell-based Cytotoxicity Assay Protocol for Pterisolic Acid A

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects on various cell types. This document provides detailed protocols for assessing the cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3 activity assay for apoptosis detection. These assays provide a comprehensive overview of the compound's potential to induce cell death and the underlying mechanisms.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis. The process begins with seeding cells in a multi-well plate, followed by treatment with varying concentrations of the compound. After an incubation period, specific assays are performed to measure cell viability, membrane integrity, or apoptotic activity.

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2]

Materials:

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., acidified isopropanol (B130326) or SDS-HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

LDH Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Materials:

-

This compound-treated cells in a 96-well plate

-

Commercially available LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Protocol:

-

Prepare Controls: Set up the following controls on the plate:

-

Untreated Control: Cells treated with vehicle only.

-

Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the next step.

-

Medium Background Control: Culture medium without cells.

-

-

Sample Collection: After the treatment period, centrifuge the 96-well plate at ~300 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.

-

Add Reaction Mix: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The amount of color formed is proportional to the number of lysed cells.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified.

Materials:

-

This compound-treated cells

-

Commercially available Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

Protocol:

-

Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge at ~2,000 rpm for 5 minutes and discard the supernatant.

-

Lysate Preparation: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer per 1-2 x 10⁶ cells. Incubate on ice for 10-30 minutes.

-

Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each sample.

-

Reaction Setup: In a 96-well plate, add 50-200 µg of protein extract per well and adjust the final volume to 50 µL with cell lysis buffer.

-

Add Reaction Buffer: Prepare the reaction buffer containing DTT as per the kit's instructions. Add 50 µL of this buffer to each well.

-

Add Substrate: Add 5 µL of the DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader. The fold-increase in Caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Data Presentation

Quantitative data should be summarized to facilitate comparison. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric derived from the MTT assay. For the LDH and Caspase-3 assays, results are often expressed as a percentage of the control or fold change.

| Assay Type | Parameter Measured | This compound Concentration (µM) | Result |

| MTT Assay | Cell Viability (%) | 0.1 | 98.2 ± 4.5% |

| 1 | 85.1 ± 5.1% | ||

| 10 | 52.3 ± 3.8% | ||

| 50 | 21.7 ± 2.9% | ||

| 100 | 8.9 ± 1.5% | ||

| IC₅₀ Value | - | 10.5 µM | |

| LDH Assay | Cytotoxicity (%) | 10 | 15.4 ± 2.1% |

| 50 | 45.8 ± 6.2% | ||

| Caspase-3 Assay | Activity (Fold Change) | 10 | 2.5 ± 0.3 |

| 50 | 6.8 ± 0.9 |

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on mechanisms reported for structurally similar triterpenoids, this compound may induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of Caspase-8. The intrinsic pathway is triggered by cellular stress, causing the release of cytochrome c from the mitochondria and subsequent activation of Caspase-9. Both pathways converge to activate the executioner Caspase-3, leading to apoptosis.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Note: In Vitro Anti-inflammatory Activity Assay of Pterisolic Acid A

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive set of protocols to evaluate the in vitro anti-inflammatory properties of Pterisolic Acid A, a novel compound of interest. The described assays are designed for researchers in drug discovery and immunology to assess the compound's efficacy in a cell-based model of inflammation. The protocols detail the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to measure the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6). Furthermore, this note outlines the investigation of the potential mechanism of action by analyzing the compound's effect on the NF-κB and MAPK signaling pathways through Western blot analysis. All procedures are presented with corresponding data tables and workflow diagrams to guide the experimental process.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in regulating the expression of pro-inflammatory genes.[1] Upon stimulation by agents like LPS, these pathways trigger the production of mediators such as nitric oxide, prostaglandins, and cytokines (e.g., TNF-α, IL-6), which are hallmarks of the inflammatory cascade.[2][3] Consequently, inhibitors of these pathways are promising candidates for novel anti-inflammatory therapeutics. This compound is a compound with purported anti-inflammatory potential. This application note provides a systematic approach to validate and characterize its activity in vitro.

Materials and Methods

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

-

Reagents: this compound, Lipopolysaccharide (LPS) from E. coli, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).

Experimental Workflow

The overall experimental workflow is depicted below. It begins with assessing the cytotoxicity of this compound to determine non-toxic working concentrations, followed by evaluating its effect on key inflammatory markers and signaling pathways in LPS-stimulated macrophages.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic potential of this compound to establish appropriate concentrations for subsequent experiments.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

Data Presentation:

| Treatment Group | Concentration (µM) | Cell Viability (%) | Std. Deviation |

| Control | 0 | 100.0 | ± 4.5 |

| This compound | 1 | 99.1 | ± 5.1 |

| This compound | 5 | 98.5 | ± 4.8 |

| This compound | 10 | 97.2 | ± 5.3 |

| This compound | 25 | 96.8 | ± 4.9 |

| This compound | 50 | 95.4 | ± 5.5 |

| This compound | 100 | 88.3 | ± 6.2 |

Table 1: Effect of this compound on the viability of RAW 264.7 macrophages.

Nitric Oxide (NO) Production Assay

This assay quantifies the effect of this compound on NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate (1.5 × 10⁵ cells/mL) and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

| Treatment Group | Concentration (µM) | Nitrite (µM) | Inhibition (%) |

| Control | 0 | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |

| LPS + this compound | 5 | 35.2 ± 2.5 | 23.1 |

| LPS + this compound | 10 | 24.7 ± 1.9 | 46.1 |

| LPS + this compound | 25 | 13.1 ± 1.5 | 71.4 |

Table 2: Inhibitory effect of this compound on LPS-induced NO production.

Pro-inflammatory Cytokine and PGE2 Assays (ELISA)

The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat cells with this compound (5, 10, 25 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for the respective kits.

-

Measure absorbance and calculate the concentrations based on the standard curves provided in the kits.

Data Presentation:

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |

| Control | 0 | 55 ± 8 | 25 ± 5 | 110 ± 15 |

| LPS (1 µg/mL) | - | 3250 ± 210 | 1850 ± 150 | 2450 ± 180 |

| LPS + this compound | 5 | 2480 ± 180 | 1320 ± 110 | 1860 ± 150 |

| LPS + this compound | 10 | 1650 ± 140 | 850 ± 90 | 1150 ± 120 |

| LPS + this compound | 25 | 780 ± 95 | 410 ± 50 | 580 ± 70 |

Table 3: Inhibitory effect of this compound on LPS-induced TNF-α, IL-6, and PGE2 production.

Western Blot Analysis for NF-κB and MAPK Pathways

This analysis investigates the molecular mechanism by assessing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Seed RAW 264.7 cells in 6-well plates (5 x 10⁵ cells/well) and incubate for 24 hours.

-

Pre-treat cells with this compound (5, 10, 25 µM) for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and corresponding total proteins, as well as a loading control (β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and quantify band intensities using image analysis software.

Data Presentation:

| Target Protein | LPS (1 µg/mL) | LPS + PAA (5 µM) | LPS + PAA (10 µM) | LPS + PAA (25 µM) |

| p-p65 / p65 | 1.00 | 0.78 ± 0.06 | 0.51 ± 0.05 | 0.24 ± 0.03 |

| p-IκBα / IκBα | 1.00 | 0.81 ± 0.07 | 0.55 ± 0.06 | 0.29 ± 0.04 |

| p-ERK / ERK | 1.00 | 0.75 ± 0.08 | 0.48 ± 0.05 | 0.22 ± 0.03 |

| p-JNK / JNK | 1.00 | 0.72 ± 0.06 | 0.45 ± 0.04 | 0.19 ± 0.02 |

| p-p38 / p38 | 1.00 | 0.68 ± 0.07 | 0.41 ± 0.05 | 0.15 ± 0.02 |

Table 4: Relative protein expression (phosphorylated/total) following treatment with this compound (PAA) in LPS-stimulated cells. Data are normalized to the LPS-only group.

Postulated Mechanism of Action

This compound is hypothesized to inhibit the inflammatory response by targeting upstream kinases in the NF-κB and MAPK pathways. This inhibition prevents the phosphorylation and subsequent activation of key signaling proteins, leading to reduced nuclear translocation of transcription factors like NF-κB (p65) and AP-1 (a downstream target of MAPKs). Consequently, the transcription and synthesis of pro-inflammatory mediators are suppressed.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of the anti-inflammatory activity of this compound. The assays are designed to quantify the compound's ability to suppress key inflammatory mediators and to elucidate its underlying molecular mechanism by probing its effects on the NF-κB and MAPK signaling cascades. The presented data, while hypothetical, illustrate the expected outcomes for a potent anti-inflammatory agent. These methods are fundamental for the pre-clinical evaluation of novel anti-inflammatory drug candidates.

References

Pterisolic Acid A: Application and Protocols for Measuring Nitric Oxide Inhibition in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a natural compound that has garnered interest for its potential anti-inflammatory properties. One of the key indicators of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages. This document provides detailed application notes and experimental protocols for researchers to investigate and quantify the inhibitory effects of this compound on nitric oxide production in macrophage cell lines, such as RAW 264.7. The methodologies described herein cover the assessment of nitric oxide levels, the expression of key inflammatory enzymes, and the activity of associated signaling pathways.

While the precise quantitative data for the effects of this compound are not publicly available in the searched literature, this guide offers established protocols that can be adapted to generate this crucial information. The provided tables are templates to be populated with experimental data obtained using the described methods.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability

| Concentration of this compound (µM) | Nitric Oxide (NO) Production (% of LPS Control) | Cell Viability (%) | IC₅₀ for NO Inhibition (µM) |

| 0 (Vehicle Control) | 0 | 100 | |

| 0 (LPS Control) | 100 | 100 | |

| X | |||

| X | |||

| X | |||

| X |

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

| Treatment | iNOS Protein Expression (Fold Change vs. LPS Control) | COX-2 Protein Expression (Fold Change vs. LPS Control) |